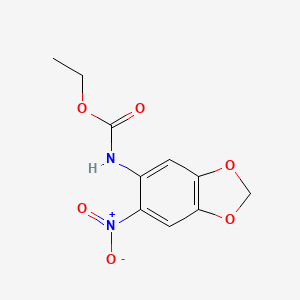
2-(哌啶-1-基)噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Piperidin-1-yl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 952182-68-2. It has a molecular weight of 212.27 . The IUPAC name for this compound is 2-(1-piperidinyl)-1,3-thiazole-4-carboxylic acid .
Synthesis Analysis
Piperidine derivatives, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-1-yl)thiazole-4-carboxylic acid” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as they exhibit a wide variety of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .
科学研究应用
医药中间体
该化合物用作医药中间体 . 中间体是在两个或多个其他化学物质之间反应的中间步骤中产生的物质。 许多药物使用该化合物生产,但具体细节是制药公司的专有信息。
有机合成
“2-(哌啶-1-基)噻唑-4-羧酸” 也用于有机合成领域 . 有机合成是有机化合物制备的一种方法。 它是一门基于有机化学结构、有机化学反应和有机化学试剂研究的科学。
药物设计
哌啶是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用。 它们的衍生物存在于二十多种药物类别中,以及生物碱 .
抗癌应用
哌啶衍生物正以不同的方式被用作抗癌剂 . 它们在体外和体内治疗各种癌症方面显示出有希望的结果 .
抗菌应用
镇痛应用
哌啶衍生物已被用作镇痛剂 . 它们在缓解疼痛方面显示出有效性 .
抗炎应用
哌啶衍生物已被用作抗炎剂 . 它们在减少炎症方面显示出有效性 .
抗精神病应用
安全和危害
未来方向
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.
作用机制
Target of Action
It is known that piperidine derivatives, a class of compounds to which this molecule belongs, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives have been associated with a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
生化分析
Biochemical Properties
2-(Piperidin-1-yl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the enzyme’s active site or allosteric sites, leading to conformational changes that affect enzyme function . Additionally, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Piperidin-1-yl)thiazole-4-carboxylic acid remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-(Piperidin-1-yl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
Within cells and tissues, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid is an important factor in its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall function.
属性
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYVDXOBZLKERL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640031 |
Source


|
| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-68-2 |
Source


|
| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)


![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)


![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)



![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)


